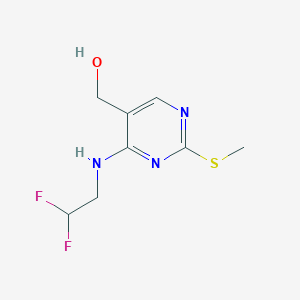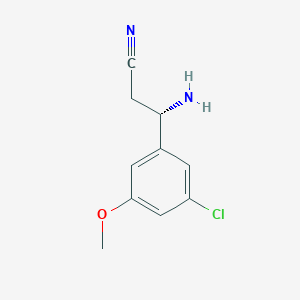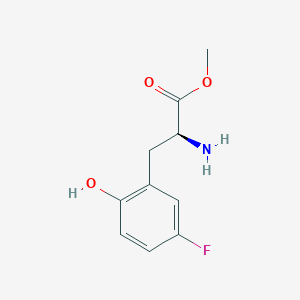
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-dicarbonyl compounds with amidines.
Introduction of the difluoroethyl group: This step might involve nucleophilic substitution reactions using difluoroethylamine.
Attachment of the methylthio group: This can be done through thiolation reactions using methylthiolating agents.
Addition of the methanol group: This step might involve hydroxymethylation reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or hydroxyl groups.
Reduction: Reduction reactions might target the pyrimidine ring or the difluoroethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced derivatives, substituted pyrimidines, and various functionalized analogs.
科学的研究の応用
Chemistry: : The compound might be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic synthesis. Biology : It could be studied for its potential biological activity, including interactions with enzymes or receptors. Medicine : The compound might be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties. Industry : It could be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Similar Compounds
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but lacks the difluoroethyl group.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)acetic acid: Similar structure but with an acetic acid group.
Uniqueness: : The presence of the difluoroethyl group and the specific combination of functional groups in (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol might confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity.
特性
分子式 |
C8H11F2N3OS |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
[4-(2,2-difluoroethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C8H11F2N3OS/c1-15-8-12-2-5(4-14)7(13-8)11-3-6(9)10/h2,6,14H,3-4H2,1H3,(H,11,12,13) |
InChIキー |
RNDZLAXNWOWFBQ-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=C(C(=N1)NCC(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)








